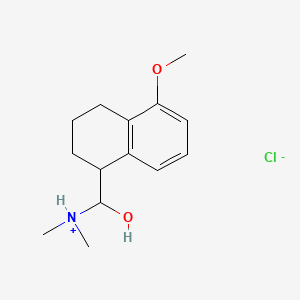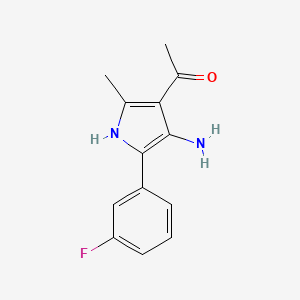
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrrole ring, making it a valuable candidate for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- typically involves multi-step organic reactions. One common method includes the fusion of 3-fluorobenzoic acid with thiocarbohydrazide to form the key intermediate 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . This intermediate is then subjected to further reactions, such as alkylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones to alcohols or other reduced forms.
Substitution: Common in the modification of the fluorophenyl group or the pyrrole ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth, thereby exhibiting antimicrobial activity. Molecular docking studies have shown its potential to bind to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, which are crucial for bacterial survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(2-hydroxylacetophenone)-3oxapentane-1,5
- N,Nethylene-(bis-1-cyclopropyl-6fluoro-4-oxo-7-(piperazine-1-yl)-quinoline-3-carboxylic acid)
Uniqueness
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- stands out due to its unique combination of a fluorophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
91480-89-6 |
|---|---|
Molekularformel |
C13H13FN2O |
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
1-[4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13FN2O/c1-7-11(8(2)17)12(15)13(16-7)9-4-3-5-10(14)6-9/h3-6,16H,15H2,1-2H3 |
InChI-Schlüssel |
OFEMZJWJGIVOLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1)C2=CC(=CC=C2)F)N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



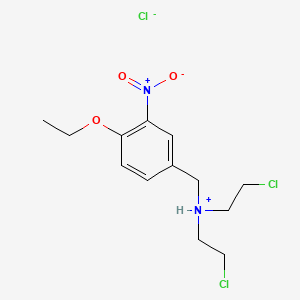

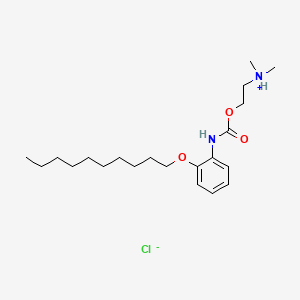
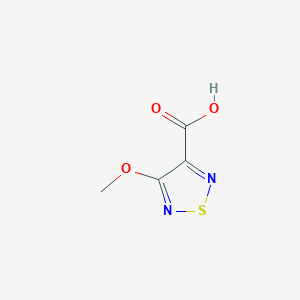
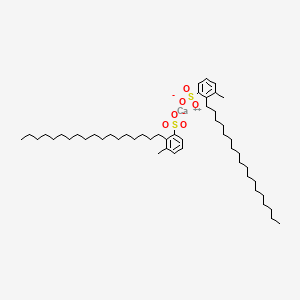

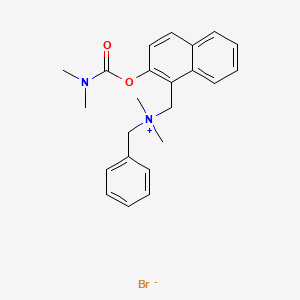
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
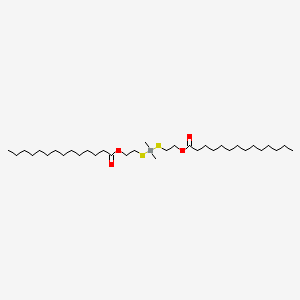
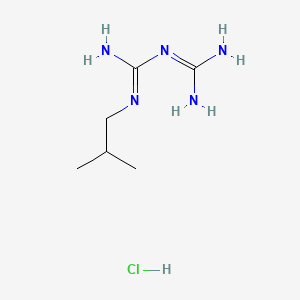
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
